molecular formula C11H16Br2ClNO2 B2426226 1-(2,4-Dibromophenoxy)-3-(dimethylamino)propan-2-ol hydrochloride CAS No. 1185694-37-4

1-(2,4-Dibromophenoxy)-3-(dimethylamino)propan-2-ol hydrochloride

Cat. No.: B2426226
CAS No.: 1185694-37-4
M. Wt: 389.51
InChI Key: NPLQNPRRVDMNTN-UHFFFAOYSA-N
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Description

1-(2,4-Dibromophenoxy)-3-(dimethylamino)propan-2-ol hydrochloride is a synthetic organic compound It is characterized by the presence of a dibromophenoxy group, a dimethylamino group, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dibromophenoxy)-3-(dimethylamino)propan-2-ol hydrochloride typically involves the following steps:

    Formation of the Dibromophenoxy Intermediate: The starting material, 2,4-dibromophenol, is reacted with an appropriate alkylating agent to form the dibromophenoxy intermediate.

    Introduction of the Dimethylamino Group: The intermediate is then reacted with a dimethylamine source under suitable conditions to introduce the dimethylamino group.

    Formation of the Propanol Backbone: The final step involves the reaction of the intermediate with a propanol derivative to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dibromophenoxy)-3-(dimethylamino)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The dibromo groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dibromophenoxy)-3-(dimethylamino)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichlorophenoxy)-3-(dimethylamino)propan-2-ol hydrochloride
  • 1-(2,4-Difluorophenoxy)-3-(dimethylamino)propan-2-ol hydrochloride
  • 1-(2,4-Dimethylphenoxy)-3-(dimethylamino)propan-2-ol hydrochloride

Uniqueness

1-(2,4-Dibromophenoxy)-3-(dimethylamino)propan-2-ol hydrochloride is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs.

Biological Activity

1-(2,4-Dibromophenoxy)-3-(dimethylamino)propan-2-ol hydrochloride is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C11_{11}H16_{16}Br2_{2}ClNO2_{2}
  • Molecular Weight : 389.51 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. Key mechanisms include:

  • Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways, influencing cellular functions.
  • Receptor Modulation : It can modulate receptor activities, affecting signal transduction pathways within cells.
  • Membrane Alteration : It may alter the fluidity and permeability of cell membranes, impacting cellular uptake of other compounds .

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Several studies have investigated its potential as an antimicrobial agent. The compound has shown effectiveness against various bacterial strains, suggesting broad-spectrum activity. For example, it has been tested against Staphylococcus aureus and Escherichia coli , demonstrating significant bactericidal effects at low concentrations .

Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have indicated that the compound can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways and the inhibition of cell proliferation.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study assessed the compound's effectiveness against multi-drug resistant bacterial strains. Results showed a minimum inhibitory concentration (MIC) of 0.5 µg/mL against MRSA (Methicillin-resistant Staphylococcus aureus), indicating its potential as a therapeutic agent in treating resistant infections.
  • Cancer Cell Line Study :
    • In a controlled experiment involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, with IC50 values calculated at approximately 10 µM. Flow cytometry analysis confirmed increased rates of apoptosis in treated cells compared to controls .

Research Findings Summary

The following table summarizes key findings from various studies assessing the biological activity of this compound:

Study Focus Target Organism/Cell Line Key Findings Reference
Antimicrobial ActivityStaphylococcus aureusMIC = 0.5 µg/mL; broad-spectrum efficacy
Anticancer ActivityMCF-7 Breast Cancer CellsIC50 = 10 µM; increased apoptosis observed
Enzyme InteractionVarious metabolic enzymesPotential inhibition observed in preliminary assays

Properties

IUPAC Name

1-(2,4-dibromophenoxy)-3-(dimethylamino)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Br2NO2.ClH/c1-14(2)6-9(15)7-16-11-4-3-8(12)5-10(11)13;/h3-5,9,15H,6-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLQNPRRVDMNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(COC1=C(C=C(C=C1)Br)Br)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Br2ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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